

Application Notes and Protocols: ML-290 in a Lung Fibrosis Animal Model

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Compound of Interest

Compound Name: ML-290

Cat. No.: B15607984

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Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lungs and compromised respiratory function.[1][2] A key mediator in the pathogenesis of fibrosis is Transforming Growth Factor-beta (TGF- β), which promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen production.[1][3][4] **ML-290** is a potent and selective small-molecule agonist of the human relaxin family peptide receptor 1 (RXFP1). The natural ligand for RXFP1, relaxin, has demonstrated significant anti-fibrotic properties in various preclinical models, including those for lung fibrosis.[1][2][5] Mechanistically, relaxin has been shown to counteract the pro-fibrotic effects of TGF- β by inhibiting the phosphorylation of Smad2 and Smad3, key downstream effectors in the TGF- β signaling cascade.[1][6][7]

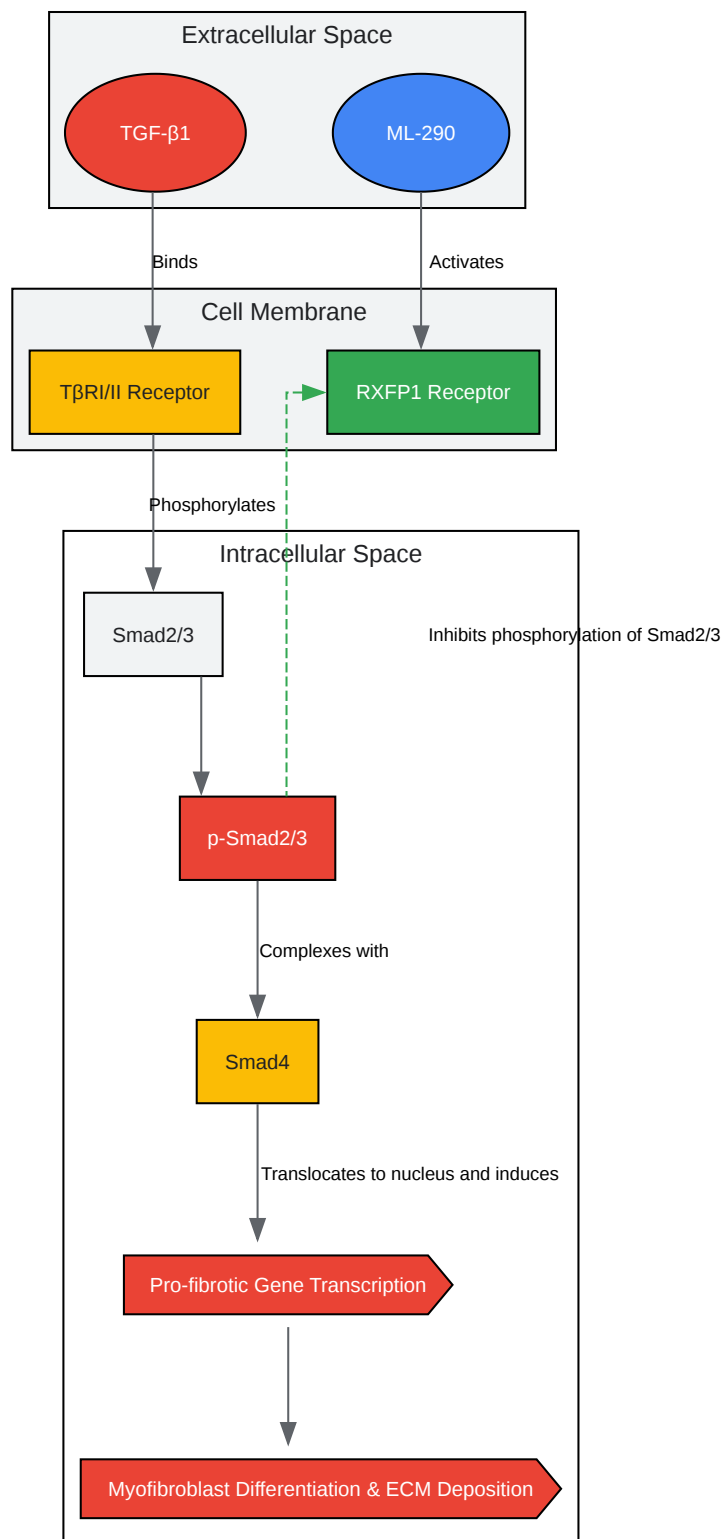
Due to its favorable pharmacokinetic profile and specificity for the human RXFP1 receptor, **ML-290** presents a promising therapeutic candidate for IPF.[8] However, the lack of cross-reactivity with the rodent RXFP1 receptor necessitates the use of specialized humanized animal models for in vivo evaluation.[8][9] This document provides detailed application notes and protocols for the use of **ML-290** in a bleomycin-induced lung fibrosis model using humanized RXFP1 knock-in mice.

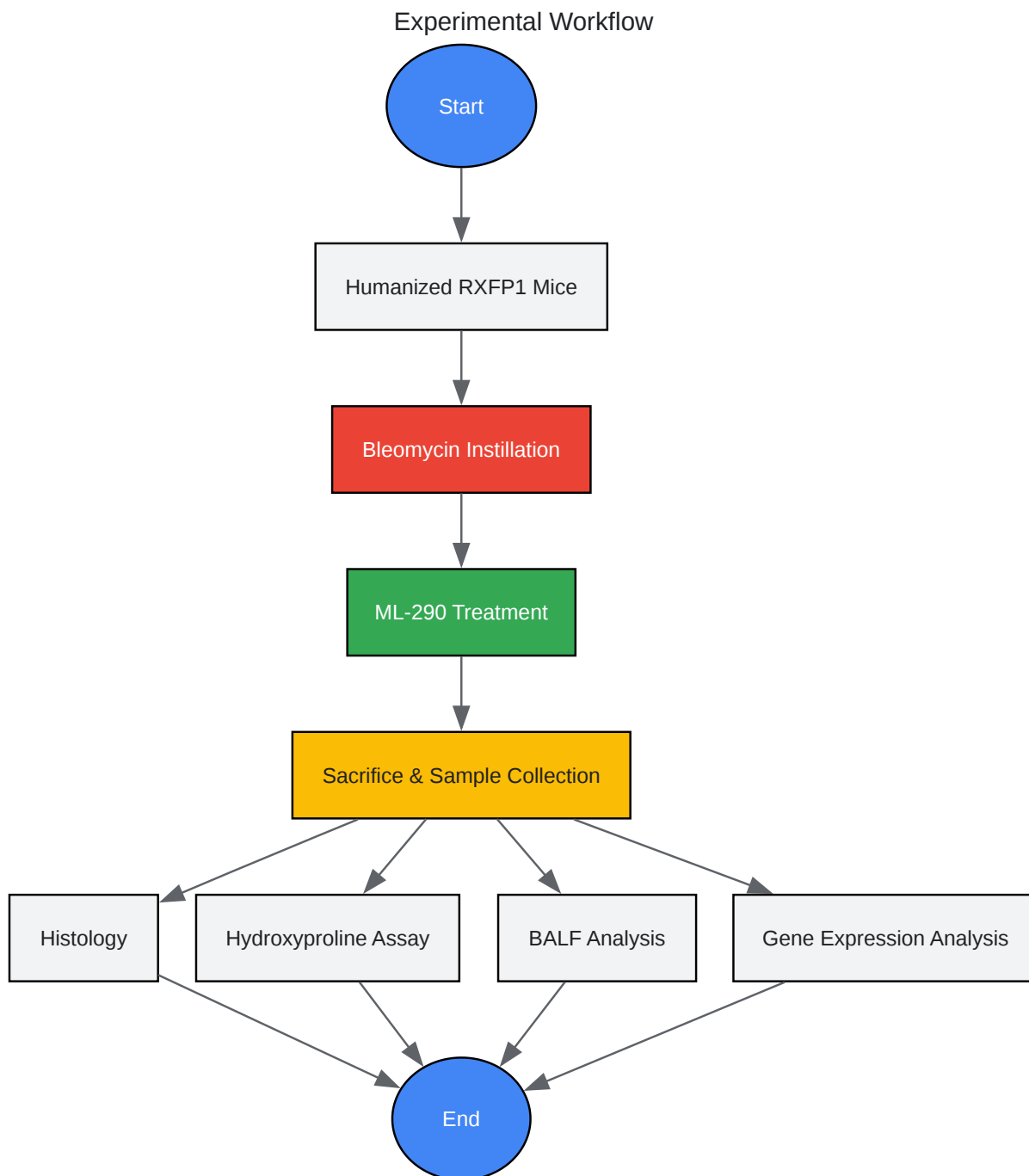
Mechanism of Action and Signaling Pathway

ML-290 exerts its anti-fibrotic effects by activating the RXFP1 receptor, which in turn modulates the canonical TGF- β signaling pathway. In the context of lung fibrosis, TGF- β 1 binds to its receptor complex (T β RI/II), leading to the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to induce the transcription of pro-fibrotic genes, including various collagens and alpha-smooth muscle actin (α -SMA), a marker of myofibroblast differentiation.[\[1\]](#)

Activation of RXFP1 by **ML-290** has been shown to inhibit the TGF- β 1-induced phosphorylation of Smad2 and Smad3 in human pulmonary arterial smooth muscle cells.[\[7\]](#) This inhibitory action effectively blunts the downstream signaling cascade, leading to a reduction in myofibroblast differentiation and extracellular matrix deposition.

ML-290 Signaling Pathway in Lung Fibrosis





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